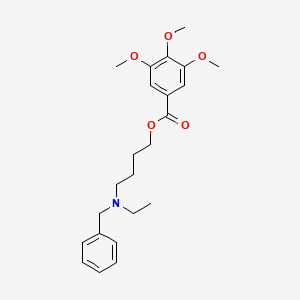
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid derivatives and amine esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 4-(N-benzyl-N-ethylamino)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, inks, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar chemical properties.
4-(N-benzyl-N-ethylamino)butanol: The alcohol counterpart used in the synthesis of the ester.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with similar structural features.
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester is unique due to its combined structural features of a benzoic acid derivative and an amine ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biologische Aktivität
Benzoic acid derivatives have garnered attention in pharmaceutical and biochemical research due to their diverse biological activities. One such compound, Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester , is notable for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₉N₁O₅
- Molecular Weight : 285.31 g/mol
- CAS Registry Number : 118-41-2
- IUPAC Name : this compound
The compound features a benzoic acid core with three methoxy groups and an ester linkage to a butyl chain substituted with a benzyl and ethyl amino group. This structural complexity contributes to its varied biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to benzoic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) , demonstrated potent activity against melanoma cells by binding to human dihydrofolate reductase and downregulating folate cycle gene expression . This suggests that the trimethoxy group enhances the compound's ability to interfere with cancer cell metabolism.
The biological activity of benzoic acid derivatives is often linked to their ability to modulate key biochemical pathways. The presence of methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins. Additionally, these compounds may exert antioxidant effects while reducing prooxidant properties, which is crucial in cancer prevention strategies .
Case Studies
- Case Study on Antiproliferative Activity :
- Mechanistic Study :
Comparative Biological Activity Table
| Compound Name | Antiproliferative Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Dihydrofolate reductase inhibition |
| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) | High | Dihydrofolate reductase inhibition |
| Emamectin benzoate | Low | GABA receptor modulation |
Eigenschaften
CAS-Nummer |
66903-17-1 |
|---|---|
Molekularformel |
C23H31NO5 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-[benzyl(ethyl)amino]butyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H31NO5/c1-5-24(17-18-11-7-6-8-12-18)13-9-10-14-29-23(25)19-15-20(26-2)22(28-4)21(16-19)27-3/h6-8,11-12,15-16H,5,9-10,13-14,17H2,1-4H3 |
InChI-Schlüssel |
YPACQCLWOFAKFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















